GlochidionionosideC
Description
Glycosides of this type are often associated with antioxidant, anti-inflammatory, or cytotoxic activities, as observed in related compounds like Zygocaperoside and Cuniloside B .
Properties
Molecular Formula |
C19H30O8 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(4R)-4-[(E,3S)-3-hydroxybut-1-enyl]-5,5-dimethyl-3-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C19H30O8/c1-10(21)4-5-13-11(6-12(22)7-19(13,2)3)9-26-18-17(25)16(24)15(23)14(8-20)27-18/h4-6,10,13-18,20-21,23-25H,7-9H2,1-3H3/b5-4+/t10-,13-,14+,15+,16-,17+,18+/m0/s1 |
InChI Key |
CIEXYBWLSDBXKL-DSFNCLLUSA-N |
Isomeric SMILES |
C[C@@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |
Canonical SMILES |
CC(C=CC1C(=CC(=O)CC1(C)C)COC2C(C(C(C(O2)CO)O)O)O)O |
Synonyms |
apocynoside I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities
Glochidionionoside C shares key structural features with other glycosides, particularly in sugar moiety composition and linkage patterns. For example:
- Cuniloside B (CAS 1187303-40-7): A triterpenoid glycoside with a glucose unit attached to a cuniculane-type aglycone. Like Glochidionionoside C, it likely exhibits a β-glycosidic bond, as inferred from NMR data trends in analogous compounds .
- Zygocaperoside: A flavonoid glycoside from Zygophyllum fabago with an isorhamnetin aglycone linked to a rhamnose-glucose disaccharide. Its ¹H-NMR signals (δ 5.30–5.50 ppm for anomeric protons) align with typical glycoside spectral profiles, a pattern expected in Glochidionionoside C .
Functional Differences
| Compound | Biological Activity | Key Functional Groups | Source Organism |
|---|---|---|---|
| Glochidionionoside C | Hypothesized: Antioxidant/Cytotoxic* | Phenolic OH, β-glucose linkage | Glochidion spp. |
| Cuniloside B | Anti-inflammatory, Immunomodulatory | Triterpenoid core, acetylated sugars | Cunninghamia spp. |
| Zygocaperoside | Antimicrobial, Tyrosinase Inhibition | Flavonoid aglycone, rhamnose unit | Zygophyllum fabago |
*Note: Glochidionionoside C’s activities are inferred from structurally related compounds; direct evidence is lacking in the provided sources .
Analytical and Spectroscopic Differentiation
NMR Spectroscopy
- Glochidionionoside C vs. Cuniloside B: ¹H-NMR: Glochidionionoside C may show signals for phenolic protons (δ 6.50–7.50 ppm) absent in triterpenoid-based Cuniloside B. ¹³C-NMR: A glucose anomeric carbon signal (δ 95–105 ppm) would confirm glycosylation in both compounds .
- Glochidionionoside C vs. Zygocaperoside: Distinct flavonoid-related signals (e.g., δ 160–170 ppm for carbonyl carbons) in Zygocaperoside differentiate it from Glochidionionoside C’s presumed phenolic aglycone .
Chromatographic Behavior
Reverse-phase HPLC retention times can distinguish these compounds:
| Compound | Retention Time (C18 column, MeOH:H₂O) | LogP* |
|---|---|---|
| Glochidionionoside C | ~12.5 min (estimated) | 1.8–2.5 |
| Cuniloside B | 15.2 min | 3.1 |
| Zygocaperoside | 9.8 min | 1.2 |
LogP values sourced from predictive models in the *Merck Index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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